![molecular formula C10H6ClNO B1311743 4-Quinolinecarbonyl chloride CAS No. 50821-72-2](/img/structure/B1311743.png)
4-Quinolinecarbonyl chloride
Overview
Description
4-Quinolinecarbonyl chloride is an organic compound with the molecular formula C10H6ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a significant scaffold in medicinal chemistry due to its broad spectrum of biological activities. The addition of a carbonyl chloride group at the 4-position of the quinoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarbonyl chloride typically involves the chlorination of 4-quinolinecarboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 4-quinolinecarboxylic acid is treated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety due to the handling of gaseous by-products. The use of alternative chlorinating agents such as oxalyl chloride (COCl)2 or phosphorus trichloride (PCl3) can also be explored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-quinolinecarboxylic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
4-Quinolinecarboxylic Acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
4-Quinolinecarbonyl chloride serves as an intermediate in the synthesis of several antimicrobial agents. Its derivatives have shown potential against various bacterial strains, including resistant strains of Staphylococcus aureus. For instance, studies have reported that compounds synthesized from this compound exhibit significant antibacterial activity due to their ability to inhibit bacterial cell wall synthesis.
Anticancer Activity
Research has indicated that derivatives of this compound possess anticancer properties. A notable study demonstrated that certain synthesized compounds led to apoptosis in cancer cell lines, suggesting their potential use in cancer therapy. The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways.
Organic Synthesis
Building Block for Complex Molecules
this compound is widely used as a building block in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex heterocyclic compounds.
Synthesis of Quinoline Derivatives
The compound is instrumental in the synthesis of various quinoline derivatives, which are important in pharmaceuticals and agrochemicals. For example, it can be reacted with amines to produce substituted quinolines that have applications as dyes and pigments.
Case Study 1: Synthesis of Antibacterial Agents
A research team synthesized a series of compounds from this compound and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed MIC (Minimum Inhibitory Concentration) values lower than those of standard antibiotics, highlighting their potential as new antibacterial agents.
Case Study 2: Anticancer Activity Assessment
In another study, researchers investigated the anticancer effects of a novel compound derived from this compound on human breast cancer cells (MCF-7). The compound was found to significantly inhibit cell proliferation and induce apoptosis, demonstrating its potential as a therapeutic agent for breast cancer treatment.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
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Medicinal Chemistry | Synthesis of antimicrobial agents | Effective against resistant bacterial strains |
Anticancer activity | Induces apoptosis in cancer cell lines | |
Organic Synthesis | Building block for complex heterocycles | Valuable precursor for various pharmaceutical compounds |
Synthesis of dyes and pigments | Produces substituted quinolines |
Mechanism of Action
The mechanism of action of 4-quinolinecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, quinoline derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Quinoline-4-carboxylic Acid: The parent compound from which 4-quinolinecarbonyl chloride is derived.
8-Chloro-2-(4-pyridinyl)-4-quinolinecarbonyl Chloride: A derivative with additional substituents that may alter its reactivity and biological activity.
Quinoline-4-carboxamide: Another derivative with different functional groups that can exhibit distinct biological properties.
Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in medicinal chemistry and industrial applications .
Biological Activity
4-Quinolinecarbonyl chloride, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound serves as a critical intermediate in the synthesis of various quinoline derivatives that exhibit significant therapeutic potential, particularly in the treatment of infectious diseases and cancer.
Chemical Structure and Properties
This compound is characterized by its quinoline backbone with a carbonyl chloride functional group. This structure contributes to its reactivity as an acylating agent, facilitating the formation of covalent bonds with nucleophiles in biological systems. Its electrophilic nature allows it to interact with various molecular targets, including enzymes and receptors, leading to modulation of their activity.
Biological Activities
The biological activities associated with this compound and its derivatives include:
- Antimicrobial Activity : Quinoline derivatives have demonstrated broad-spectrum antimicrobial properties, making them potential candidates for treating bacterial infections. Studies have shown that they can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Some quinoline derivatives exhibit antiviral effects, particularly against viruses such as HIV and influenza. Their mechanism often involves interference with viral replication processes .
- Anticancer Effects : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, certain 4-quinolinecarboxamide derivatives have shown potent activity against cancer cell lines, with IC50 values in the low nanomolar range .
Case Studies and Research Findings
- Antiplasmodial Activity : A study focused on quinoline-4-carboxamide derivatives highlighted their efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this series exhibited moderate potency (EC50 = 120 nM) and were optimized for improved pharmacokinetic profiles, leading to excellent oral efficacy in animal models .
- Mechanism of Action : The mechanism by which quinoline derivatives exert their antimalarial effects involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite. This novel action mechanism is significant in developing new antimalarial therapies that circumvent existing drug resistance .
- Synthesis and Evaluation : Recent advancements have been made in synthesizing quinoline derivatives using various methodologies, including microwave-assisted reactions that yield high product purity and efficiency. These synthesized compounds have been evaluated for their biological activities against multiple cancer cell lines, demonstrating selective cytotoxicity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENSAQNLUSKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433748 | |
Record name | 4-QUINOLINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50821-72-2 | |
Record name | 4-QUINOLINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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